6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
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Description
6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline is a useful research compound. Its molecular formula is C24H32ClN5O and its molecular weight is 442.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.2295384 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds, such as piperaquine tetraphosphate tetrahydrate, have been reported to act as autophagy inhibitors . They are also highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax .
Biochemical Pathways
For instance, piperaquine tetraphosphate tetrahydrate has been used to study its effect on the tert-butylhydroperoxide (t-BHP)-induced alterations of cell morphology and viability .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimicrobial, and antiviral activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
6-chloro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLULBXFLYPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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